![molecular formula C12H14BrNO2 B8393356 (3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid](/img/structure/B8393356.png)
(3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid: is a chiral compound featuring a cyclopentane ring substituted with an amino group, a carboxylic acid group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a brominated precursor in the presence of a palladium catalyst.
Amination and carboxylation:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl-substituted cyclopentanecarboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly as a chiral intermediate in the synthesis of active pharmaceutical ingredients.
Biological Studies: Used in studies to understand the interaction of chiral molecules with biological systems.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of (3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
(3S)-1-amino-3-phenylcyclopentanecarboxylic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
(3S)-1-amino-3-(4-chlorophenyl)cyclopentanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.
Uniqueness: The presence of the bromine atom in (3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid can enhance its reactivity in substitution reactions and may provide unique binding interactions in biological systems, making it distinct from its analogs.
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)9-5-6-12(14,7-9)11(15)16/h1-4,9H,5-7,14H2,(H,15,16)/t9-,12?/m0/s1 |
InChI Key |
HXBKFSNTNCFTHX-QHGLUPRGSA-N |
Isomeric SMILES |
C1CC(C[C@H]1C2=CC=C(C=C2)Br)(C(=O)O)N |
Canonical SMILES |
C1CC(CC1C2=CC=C(C=C2)Br)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.